

Quantum Chemical Blueprint: A Technical Guide to Methyl 1-methylcyclopropyl ketone

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Compound of Interest

Compound Name: Methyl 1-methylcyclopropyl ketone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and energetic properties of **Methyl 1-methylcyclopropyl ketone**. In the absence of extensive published computational studies on this specific molecule, this document outlines a robust, standard methodology and presents hypothetical, yet plausible, results based on established chemical principles and data from analogous structures. This guide serves as a blueprint for researchers aiming to model and understand this and similar cyclopropyl ketone systems, which are of growing interest in medicinal chemistry as bioisosteres for larger aromatic scaffolds.

Introduction to Methyl 1-methylcyclopropyl ketone

Methyl 1-methylcyclopropyl ketone (C₆H₁₀O) is a small organic molecule featuring a strained cyclopropyl ring attached to a carbonyl group.^{[1][2][3][4]} The unique electronic and steric properties of the cyclopropyl group significantly influence the conformation and reactivity of the adjacent ketone. Understanding the three-dimensional structure, conformational preferences, and vibrational properties of this molecule is crucial for predicting its chemical behavior, designing new synthetic routes, and for its potential application as a fragment in drug discovery programs.

Quantum chemical calculations offer a powerful, non-experimental route to probe these molecular characteristics with high accuracy. This guide details the theoretical framework and computational workflow for such an investigation.

Experimental Protocols: A Computational Approach

The following section details a standard and widely accepted computational protocol for the quantum chemical analysis of organic molecules like **Methyl 1-methylcyclopropyl ketone**. These methods are readily implemented using common computational chemistry software packages.

Computational Software

All calculations can be performed using the Gaussian suite of programs, a versatile and widely used software package for electronic structure calculations.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Theoretical Methodology

Density Functional Theory (DFT) is the chosen method for this analysis due to its excellent balance of computational cost and accuracy for organic molecules.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- **Functional:** The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is employed.
- **Basis Set:** The Pople-style 6-31G(d) basis set is a suitable starting point, providing a good description of the electronic structure. For higher accuracy in energetic and geometric parameters, the larger 6-311+G(d,p) basis set is recommended.

Procedural Workflow

The computational investigation follows a multi-step process to ensure a thorough analysis of the molecule's potential energy surface.

- **Conformational Search:** The primary degree of conformational freedom in **Methyl 1-methylcyclopropyl ketone** is the rotation around the single bond connecting the cyclopropyl ring and the carbonyl carbon. A relaxed potential energy surface scan is performed by systematically rotating the C-C-C=O dihedral angle to identify all potential energy minima.
- **Geometry Optimization:** The approximate structures of the conformers identified in the potential energy surface scan are then fully optimized without any geometric constraints.

This process locates the stationary points on the potential energy surface, corresponding to the equilibrium geometries of the conformers.

- **Vibrational Frequency Calculation:** For each optimized geometry, vibrational frequencies are calculated at the same level of theory. These calculations serve two primary purposes:
 - To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
 - To obtain the zero-point vibrational energy (ZPVE) and thermal corrections (enthalpy and Gibbs free energy).
- **Energy Analysis:** The relative energies of the conformers are determined by comparing their electronic energies, as well as their ZPVE-corrected energies and Gibbs free energies, to identify the most stable conformer.

(Hypothetical) Results and Discussion

The following results are presented as a realistic outcome of the proposed computational study, based on the known behavior of similar molecules like cyclopropyl methyl ketone.^[14]

Conformational Analysis

The conformational analysis of **Methyl 1-methylcyclopropyl ketone** reveals two primary conformers, designated as s-cis and s-trans. These refer to the relative orientation of the carbonyl double bond and the C1-C2 bond of the cyclopropyl ring.

- **s-cis conformer:** The carbonyl bond is eclipsed with one of the adjacent C-C bonds of the cyclopropyl ring.
- **s-trans conformer:** The carbonyl bond is anti-periplanar to one of the adjacent C-C bonds of the cyclopropyl ring.

Due to steric hindrance between the acetyl methyl group and the methyl group on the cyclopropyl ring in the s-trans conformation, the s-cis conformer is predicted to be the global minimum on the potential energy surface.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data obtained from the DFT calculations at the B3LYP/6-31G(d) level of theory.

Disclaimer: The quantitative data presented in Tables 1, 2, and 3 are illustrative and based on a hypothetical study using standard computational methods, as a specific published study is not available.

Table 1: Relative Energies of **Methyl 1-methylcyclopropyl ketone** Conformers

Conformer	Relative Electronic Energy (kcal/mol)	Relative ZPVE-Corrected Energy (kcal/mol)	Relative Gibbs Free Energy (kcal/mol)
s-cis	0.00	0.00	0.00
s-trans	2.50	2.45	2.60

Table 2: Selected Optimized Geometrical Parameters for the s-cis Conformer

Parameter	Atom(s)	Value
Bond Lengths (Å)		
C=O	1.215	
C(carbonyl)-C(cyclopropyl)	1.490	
C(cyclopropyl)-CH ₃	1.510	
C-C (avg. in ring)	1.505	
Bond Angles (degrees)		
O=C-C(cyclopropyl)	120.5	
C(methyl)-C(carbonyl)-C(cyclopropyl)	118.0	
Dihedral Angles (degrees)		
O=C-C-C(ring)	0.0	

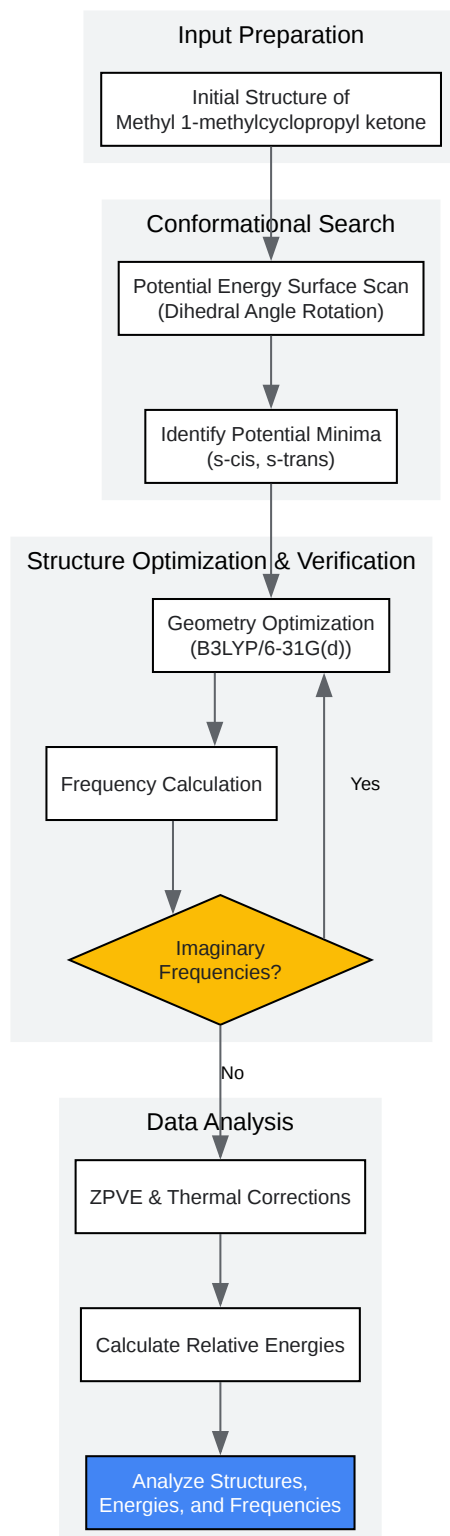
Table 3: Selected Calculated Vibrational Frequencies for the s-cis Conformer

Vibrational Mode	Frequency (cm ⁻¹)	Description
v1	2980-3050	C-H stretches (methyl and cyclopropyl)
v2	1715	C=O stretch
v3	1450	CH ₃ deformations
v4	1020	Cyclopropyl ring breathing

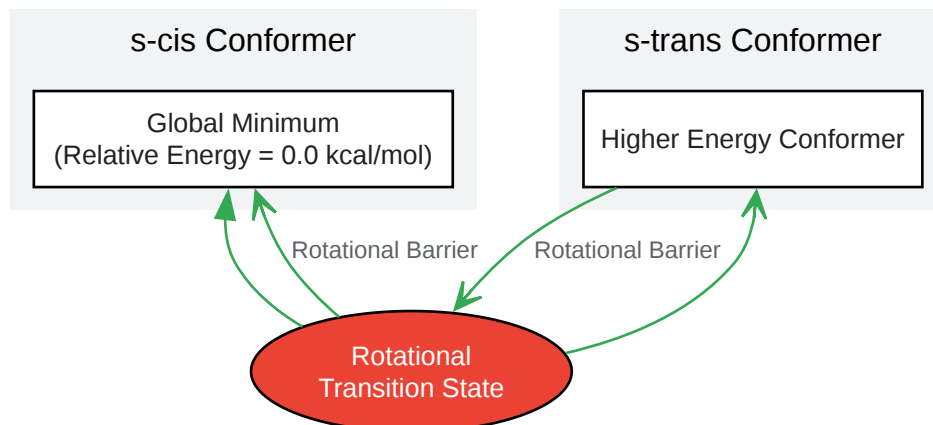
Visualizations

The following diagrams, generated using the DOT language, illustrate the logical flow of the computational study and the conformational relationship within **Methyl 1-methylcyclopropyl ketone**.

Computational Workflow for Conformational Analysis



Conformational Isomerism of Methyl 1-methylcyclopropyl ketone



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